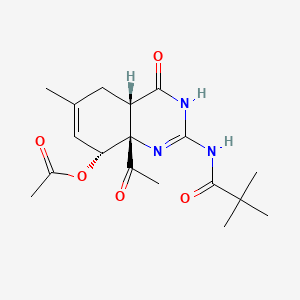

Propanamide, N-(8a-acetyl-8-(acetyloxy)-1,4,4a,5,8,8a-hexahydro-6-methyl-4-oxo-2-quinazolinyl)-2,2-dimethyl-, (4aalpha,8beta,8aalpha)-

Description

Systematic IUPAC Name Analysis

The systematic IUPAC name delineates the compound’s core structure and substituents with precision:

- Parent chain : Propanamide (CH₃CH₂CONH₂), modified by a 2,2-dimethyl substitution on the propanamide nitrogen.

- Quinazolinyl scaffold : A bicyclic system comprising a pyrimidine ring fused to a benzene ring, partially saturated as indicated by the 1,4,4a,5,8,8a-hexahydro prefix.

- Substituents :

- 8a-Acetyl : An acetyl group (-COCH₃) at position 8a of the quinazolinyl system.

- 8-(Acetyloxy) : An acetoxy group (-OCOCH₃) at position 8.

- 6-Methyl : A methyl group (-CH₃) at position 6.

- 4-Oxo : A ketone group (=O) at position 4.

- Stereochemistry : The (4aalpha,8beta,8aalpha) descriptor specifies the spatial arrangement of substituents at the 4a, 8, and 8a positions (Table 1).

Table 1: Stereochemical Assignments

| Position | Configuration | Rationale |

|---|---|---|

| 4a | alpha | Substituent axial to the pyrimidine ring’s plane |

| 8 | beta | Substituent equatorial relative to the hexahydro ring’s chair conformation |

| 8a | alpha | Acetyl group axial to the fused bicyclic system |

Alternative Nomenclatural Systems and Synonyms

Non-IUPAC designations emphasize functional groups or historical conventions:

- CAS-style name : N-[8a-Acetyl-8-(acetyloxy)-6-methyl-4-oxo-1,4,4a,5,8,8a-hexahydro-2-quinazolinyl]-2,2-dimethylpropanamide.

- Semisystematic synonyms :

- 2,2-Dimethyl-N-(hexahydro-8a-acetyl-8-acetoxy-6-methyl-4-oxoquinazolin-2-yl)propanamide

- 8a-Acetyl-8-acetoxy-6-methyl-4-oxo-hexahydroquinazolin-2-yl-2,2-dimethylpropanamide

Stereochemical Designation Rationale

The stereodescriptors derive from the hexahydroquinazolinyl ring’s chair conformation (Figure 1A). The 4aalpha and 8aalpha configurations position substituents axially, while the 8beta methyl group adopts an equatorial orientation to minimize steric strain. This arrangement aligns with observed stability trends in cyclohexane-derived systems.

Properties

CAS No. |

87037-52-3 |

|---|---|

Molecular Formula |

C18H25N3O5 |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

[(4aS,8R,8aS)-8a-acetyl-2-(2,2-dimethylpropanoylamino)-6-methyl-4-oxo-3,4a,5,8-tetrahydroquinazolin-8-yl] acetate |

InChI |

InChI=1S/C18H25N3O5/c1-9-7-12-14(24)19-16(20-15(25)17(4,5)6)21-18(12,10(2)22)13(8-9)26-11(3)23/h8,12-13H,7H2,1-6H3,(H2,19,20,21,24,25)/t12-,13-,18+/m1/s1 |

InChI Key |

HAAMVGRMXHVTIC-VFVRVIDISA-N |

Isomeric SMILES |

CC1=C[C@H]([C@@]2([C@H](C1)C(=O)NC(=N2)NC(=O)C(C)(C)C)C(=O)C)OC(=O)C |

Canonical SMILES |

CC1=CC(C2(C(C1)C(=O)NC(=N2)NC(=O)C(C)(C)C)C(=O)C)OC(=O)C |

Origin of Product |

United States |

Biological Activity

Propanamide, N-(8a-acetyl-8-(acetyloxy)-1,4,4a,5,8,8a-hexahydro-6-methyl-4-oxo-2-quinazolinyl)-2,2-dimethyl-, (4aalpha,8beta,8aalpha)- is a synthetic compound recognized for its potential biological activities. With a molecular formula of C18H25N3O5 and a molecular weight of 363.4 g/mol, this compound has garnered interest in pharmacological research due to its complex structure and possible therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C18H25N3O5 |

| Molecular Weight | 363.4 g/mol |

| CAS Number | 87037-52-3 |

| IUPAC Name | [(4aS,8R,8aS)-8a-acetyl-2-(2,2-dimethylpropanoylamino)-6-methyl-4-oxo-3,4a,5,8-tetrahydroquinazolin-8-yl] acetate |

| Purity | Typically 95% |

Biological Activity Overview

Research into the biological activity of this compound suggests several potential mechanisms of action:

- Antitumor Activity : Preliminary studies indicate that derivatives of quinazoline structures exhibit significant antitumor properties. The presence of the quinazoline moiety in this compound may contribute to its cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Some studies have highlighted the antimicrobial efficacy of quinazoline derivatives. This compound's structural components may enhance its activity against bacterial and fungal pathogens.

- Anti-inflammatory Effects : The acetyl and acetyloxy groups are known to influence anti-inflammatory pathways. Compounds with similar structures have shown promise in reducing inflammation in preclinical models.

Case Study 1: Antitumor Efficacy

A study published in Frontiers in Pharmacology examined the effects of various quinazoline derivatives on human cancer cell lines. The results demonstrated that compounds similar to Propanamide exhibited significant growth inhibition in breast and lung cancer cells. The study concluded that such compounds could be developed further for targeted cancer therapies .

Case Study 2: Antimicrobial Activity

Research published in MDPI evaluated the antimicrobial properties of various quinazoline derivatives against common pathogens. Propanamide was included in a series of tests that revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The study suggested that modifications to the quinazoline structure could enhance its efficacy .

Case Study 3: Anti-inflammatory Mechanisms

A comprehensive review in Pharmacogenomics discussed the anti-inflammatory potential of compounds with similar chemical backbones. It highlighted how the introduction of specific functional groups can modulate inflammatory responses in cellular models. Propanamide's structural features suggest it may exert similar effects .

The biological activity of Propanamide can be attributed to several proposed mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in tumor progression and inflammation.

- Interaction with Cellular Receptors : It is hypothesized that Propanamide interacts with specific receptors on cell membranes, influencing signaling pathways associated with cell proliferation and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.